molecular formula C10H13NO2 B1583637 1-tert-Butyl-3-nitrobenzene CAS No. 23132-52-7

1-tert-Butyl-3-nitrobenzene

Cat. No.: B1583637
CAS No.: 23132-52-7
M. Wt: 179.22 g/mol
InChI Key: ZKRDQLBHUZNPGZ-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-nitrobenzene is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzene, where a tert-butyl group and a nitro group are substituted at the 1 and 3 positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

1-tert-Butyl-3-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of tert-butylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro compound . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-tert-Butyl-3-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various metal catalysts.

Comparison with Similar Compounds

1-tert-Butyl-3-nitrobenzene can be compared with other nitrobenzene derivatives, such as:

    1-methyl-3-nitrobenzene: Similar to this compound but with a methyl group instead of a tert-butyl group.

    1-chloro-3-nitrobenzene: Contains a chlorine atom instead of a tert-butyl group.

The uniqueness of this compound lies in the combination of the bulky tert-butyl group and the strong electron-withdrawing nitro group, which together influence the compound’s reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

1-tert-butyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-5-4-6-9(7-8)11(12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRDQLBHUZNPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177699
Record name 1-tert-Butyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23132-52-7
Record name 1-(1,1-Dimethylethyl)-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23132-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-3-nitrobenzene
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Record name 1-tert-Butyl-3-nitrobenzene
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Record name 1-tert-butyl-3-nitrobenzene
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Record name 1-TERT-BUTYL-3-NITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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